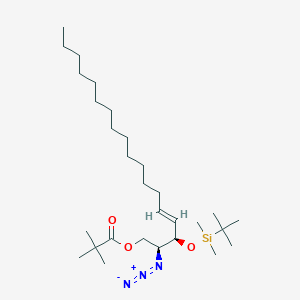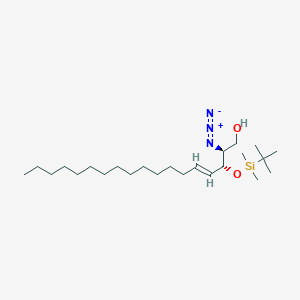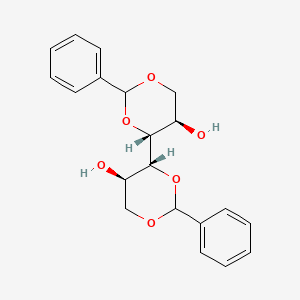
1,3:4,6-Di-O-benzylidene-D-mannitol
Overview
Description
1,3:4,6-Di-O-benzylidene-D-mannitol (DOBM) is a novel sugar-based molecule that is synthesized from D-mannitol, a naturally occurring sugar alcohol. DOBM is of interest due to its unique structure and potential applications in scientific research.
Scientific Research Applications
Chiral Synthesis and Asymmetric Reduction
“1,3:4,6-Di-O-benzylidene-D-mannitol” is a stable blocked sugar that is used in chiral synthesis and asymmetric reduction . This process involves the formation of chiral molecules, which are molecules that cannot be superimposed on their mirror images. These molecules are important in many areas of science, including pharmaceuticals, where the chirality of a molecule can affect its biological activity.
Synthesis of Optically Active Glycerol Derivatives
This compound is used as a starting component for the synthesis of optically active glycerol derivatives . Optically active compounds are those that have the ability to rotate plane-polarized light. In the field of organic chemistry, this property is crucial for the synthesis of certain types of complex molecules.
Synthesis of Heterocyclic 2,5-dimethanol Derivatives
“1,3:4,6-Di-O-benzylidene-D-mannitol” is also used in the synthesis of heterocyclic 2,5-dimethanol derivatives . Heterocyclic compounds are organic compounds that contain a ring structure made up of at least two different elements. These compounds have a wide range of applications, including in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
1,3:4,6-Di-O-benzylidene-D-mannitol is a stable blocked sugar . It is primarily used in the field of chiral synthesis and asymmetric reduction . The compound’s primary targets are the molecules that are involved in these processes.
Mode of Action
The compound interacts with its targets by serving as a starting component for the synthesis of optically active glycerol derivatives . It is also used in the synthesis of heterocyclic 2,5-dimethanol derivatives . The interaction with its targets results in the formation of these derivatives.
Biochemical Pathways
The biochemical pathways affected by 1,3:4,6-Di-O-benzylidene-D-mannitol are those involved in the synthesis of optically active glycerol derivatives and heterocyclic 2,5-dimethanol derivatives . The downstream effects of these pathways include the production of these derivatives, which can be used in various applications in the field of chiral synthesis and asymmetric reduction.
Pharmacokinetics
As a stable blocked sugar, it is expected to have good stability and bioavailability for its intended use in chiral synthesis and asymmetric reduction .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of optically active glycerol derivatives and heterocyclic 2,5-dimethanol derivatives . These derivatives can be used in various applications in the field of chiral synthesis and asymmetric reduction.
Action Environment
The action, efficacy, and stability of 1,3:4,6-Di-O-benzylidene-D-mannitol can be influenced by various environmental factors. For instance, the compound is stable at a storage temperature of 2-8°C . Furthermore, the compound’s efficacy in the synthesis of derivatives can be affected by the conditions under which the synthesis reactions are carried out.
properties
IUPAC Name |
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEGGHPETXMRSV-NIJYPJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292783 | |
| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3:4,6-Di-O-benzylidene-D-mannitol | |
CAS RN |
28224-73-9 | |
| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28224-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How is 1,3:4,6-Di-O-benzylidene-D-mannitol employed in asymmetric synthesis?
A1: 1,3:4,6-Di-O-benzylidene-D-mannitol serves as a chiral auxiliary in asymmetric synthesis, particularly in the asymmetric reduction of ketones. [, ] It achieves this by forming complexes with metal hydrides like lithium tetrahydridoaluminate (III). The chirality of the complex influences the stereochemical outcome of the reduction, leading to the preferential formation of one enantiomer over the other. [] This is especially useful for synthesizing chiral building blocks for pharmaceuticals and other bioactive compounds.
Q2: What makes 1,3:4,6-Di-O-benzylidene-D-mannitol suitable for creating chiral polymeric crown ethers?
A2: The structure of 1,3:4,6-Di-O-benzylidene-D-mannitol, with its multiple hydroxyl groups, allows for the attachment of various functional groups, including those needed for crown ether formation. [, ] Researchers successfully synthesized chiral polymeric crown ethers by first converting 1,3:4,6-Di-O-benzylidene-D-mannitol into optically active divinyl ethers. These were then polymerized using cationic catalysts, resulting in polymers containing cyclic crown ether units with inherent chirality derived from the parent D-mannitol. []
Q3: How do these chiral polymeric crown ethers function in chiral recognition?
A3: These polymers demonstrate chiral recognition abilities towards α-amino acids. [] For instance, polymers incorporating 1,3:4,6-Di-O-benzylidene-D-mannitol moieties exhibited preferential complexation with the (S)-enantiomer of various amino acid ester salts. [] This selectivity arises from the chiral environment created by the D-mannitol framework within the crown ether structure, allowing for differential interactions with enantiomers.
Q4: Beyond chiral applications, are there other uses for 1,3:4,6-Di-O-benzylidene-D-mannitol?
A4: Yes, recent research explores its potential in developing sustainable materials. [] For instance, 1,3:4,6-Di-O-benzylidene-D-mannitol serves as a building block for bio-based polycarbonates. These polycarbonates, copolymers with isosorbide, can be converted into fertilizers through ammonolysis, highlighting a pathway towards sustainable and functional materials. []
Q5: What analytical techniques are commonly used to characterize 1,3:4,6-Di-O-benzylidene-D-mannitol and its derivatives?
A5: Various spectroscopic methods are employed to characterize this compound and its derivatives. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides structural information and can confirm the successful incorporation of 1,3:4,6-Di-O-benzylidene-D-mannitol into polymers. [] Additionally, techniques like mass spectrometry (MS) can be utilized to confirm molecular weight and identify fragments. [] For chiral compounds, techniques like chiral HPLC are crucial to assess enantiomeric purity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



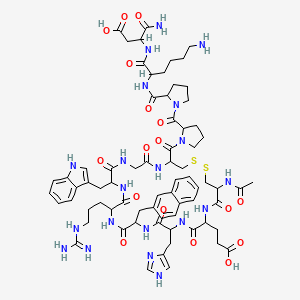
![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)
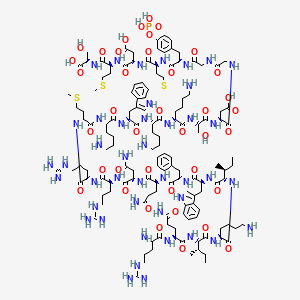
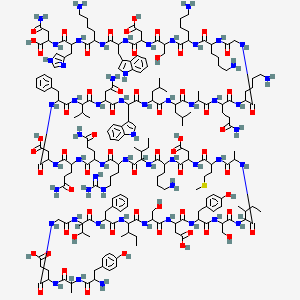
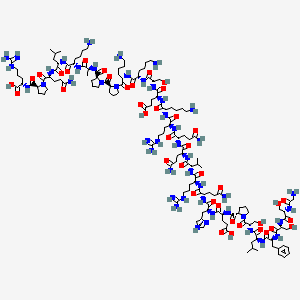
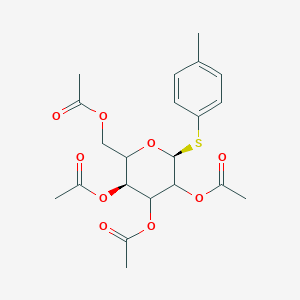
![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)



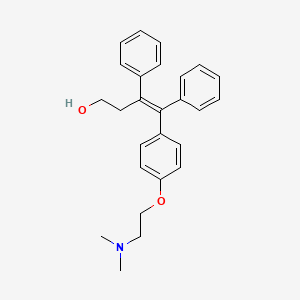
![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
